![molecular formula C25H18N2O2 B12444394 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions to form the benzoxazole core . The subsequent coupling with naphthalene-2-carboxylic acid or its derivatives can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Benzoxazole derivatives with various substituents
Uniqueness
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide stands out due to its unique combination of the benzoxazole and naphthalene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C25H18N2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18N2O2/c1-16-6-13-22-23(14-16)29-25(27-22)18-9-11-21(12-10-18)26-24(28)20-8-7-17-4-2-3-5-19(17)15-20/h2-15H,1H3,(H,26,28) |
InChI Key |
TUJJOHOKFNHKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



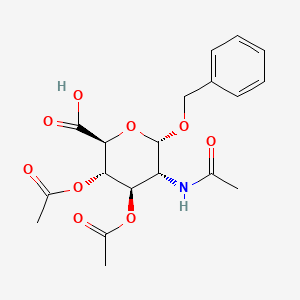
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
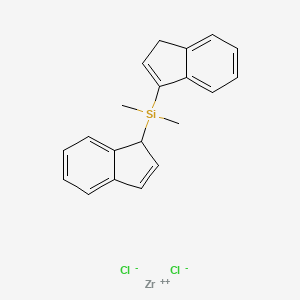
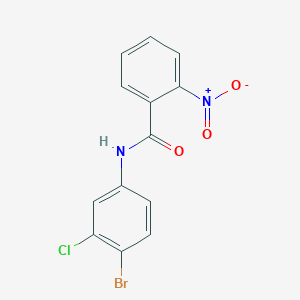

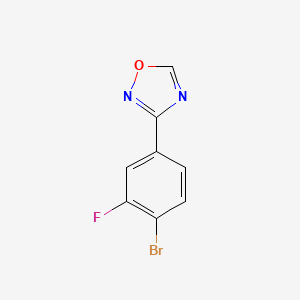
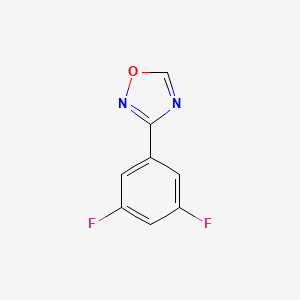



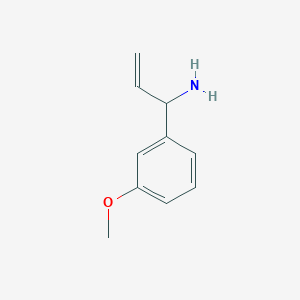
![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B12444400.png)
